molecular formula C16H17N3O2 B14266665 Ethyl 2-{2-[2-(pyridin-2-yl)phenyl]hydrazinylidene}propanoate CAS No. 138622-17-0

Ethyl 2-{2-[2-(pyridin-2-yl)phenyl]hydrazinylidene}propanoate

Cat. No.: B14266665
CAS No.: 138622-17-0
M. Wt: 283.32 g/mol
InChI Key: OPFFQUGRCFSOLX-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[2-(pyridin-2-yl)phenyl]hydrazinylidene}propanoate is a complex organic compound that features a pyridine ring, a phenyl ring, and a hydrazinylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{2-[2-(pyridin-2-yl)phenyl]hydrazinylidene}propanoate typically involves multiple steps. One common method includes the esterification of nicotinic acid to yield an intermediate, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reaction with sodium and ammonium chloride in ethanol solution completes the synthesis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[2-(pyridin-2-yl)phenyl]hydrazinylidene}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like 3-chloroperoxybenzoic acid, reducing agents such as sodium borohydride, and nucleophiles like trimethylsilyl cyanide. Reaction conditions typically involve solvents like ethanol and temperatures ranging from ambient to reflux conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Ethyl 2-{2-[2-(pyridin-2-yl)phenyl]hydrazinylidene}propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action for Ethyl 2-{2-[2-(pyridin-2-yl)phenyl]hydrazinylidene}propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazinylidene group can form hydrogen bonds and other interactions with active sites, influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{2-[2-(pyridin-2-yl)phenyl]hydrazinylidene}propanoate is unique due to its combination of a pyridine ring, a phenyl ring, and a hydrazinylidene group, which confer specific chemical and biological properties not found in simpler analogs.

Properties

CAS No.

138622-17-0

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

ethyl 2-[(2-pyridin-2-ylphenyl)hydrazinylidene]propanoate

InChI

InChI=1S/C16H17N3O2/c1-3-21-16(20)12(2)18-19-15-10-5-4-8-13(15)14-9-6-7-11-17-14/h4-11,19H,3H2,1-2H3

InChI Key

OPFFQUGRCFSOLX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1C2=CC=CC=N2)C

Origin of Product

United States

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